5-Fluoro-1,4-dimethyl-1H-pyrazole
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Overview
Description
5-Fluoro-1,4-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a fluorine atom at position 5. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,4-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under mild conditions. For instance, the condensation of 1,3-diketones with hydrazine monohydrochloride forms pyrazoline intermediates, which can be oxidized to pyrazoles using bromine or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalytic systems to enhance yield and selectivity. For example, ruthenium-catalyzed hydrogen transfer reactions can be employed to produce pyrazoles with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazolines.
Substitution: Electrophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole N-oxides, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Fluoro-1,4-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-fluoropyrazole-4-carbonyl fluoride
- 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid fluoride
Uniqueness
5-Fluoro-1,4-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C5H7FN2 |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
5-fluoro-1,4-dimethylpyrazole |
InChI |
InChI=1S/C5H7FN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 |
InChI Key |
LJJPQBGWHBLJBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)F |
Origin of Product |
United States |
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